
1-(Benzyloxy)-4-bromo-2-(ethylsulfanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-4-bromo-2-(ethylsulfanyl)benzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a benzyloxy group, a bromine atom, and an ethylsulfanyl group
Métodos De Preparación
The synthesis of 1-(Benzyloxy)-4-bromo-2-(ethylsulfanyl)benzene typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Benzyloxylation: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where benzyl alcohol reacts with the brominated benzene derivative in the presence of a base like sodium hydroxide (NaOH).
Ethylsulfanylation: The ethylsulfanyl group can be added through a nucleophilic substitution reaction using ethylthiol (C₂H₅SH) and a suitable leaving group on the benzene ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(Benzyloxy)-4-bromo-2-(ethylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include bases, acids, catalysts, and solvents like dichloromethane (DCM) or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-4-bromo-2-(ethylsulfanyl)benzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of biochemical pathways and interactions due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mecanismo De Acción
The mechanism by which 1-(Benzyloxy)-4-bromo-2-(ethylsulfanyl)benzene exerts its effects depends on its interactions with molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine and ethylsulfanyl groups can engage in various chemical reactions. These interactions influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
1-(Benzyloxy)-4-bromo-2-(ethylsulfanyl)benzene can be compared with other benzene derivatives such as:
1-(Benzyloxy)-4-chloro-2-(ethylsulfanyl)benzene: Similar structure but with a chlorine atom instead of bromine.
1-(Benzyloxy)-4-bromo-2-(methylsulfanyl)benzene: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl.
1-(Benzyloxy)-4-bromo-2-(hydroxysulfanyl)benzene: Similar structure but with a hydroxysulfanyl group instead of ethylsulfanyl.
These compounds share similar reactivity patterns but differ in their specific chemical and physical properties, making this compound unique in its applications and behavior.
Propiedades
Fórmula molecular |
C15H15BrOS |
|---|---|
Peso molecular |
323.2 g/mol |
Nombre IUPAC |
4-bromo-2-ethylsulfanyl-1-phenylmethoxybenzene |
InChI |
InChI=1S/C15H15BrOS/c1-2-18-15-10-13(16)8-9-14(15)17-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
Clave InChI |
FVJNPMNRBARKSP-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


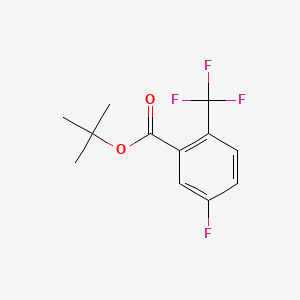
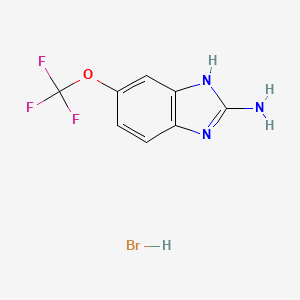
![[(2S)-piperidin-2-yl]methanethiol hydrochloride](/img/structure/B13462160.png)

![Tert-butyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13462176.png)
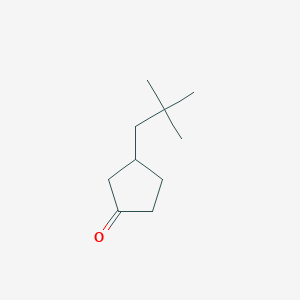
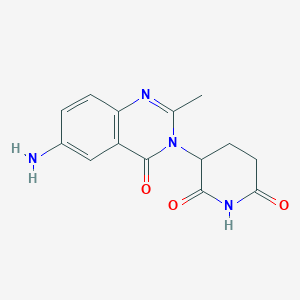
amine hydrochloride](/img/structure/B13462191.png)
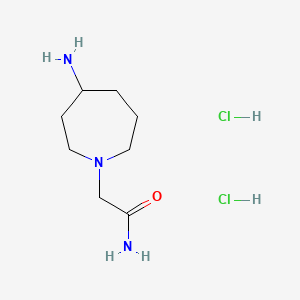
![1-[2-(Chloromethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13462200.png)
![methyl(1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-2-yl)amine](/img/structure/B13462201.png)
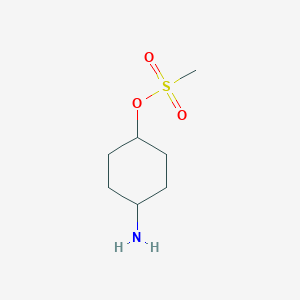
![1-[2-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B13462216.png)

